2,4-Dimethoxy-2,4-dimethylpentan-1-amine
Description
2,4-Dimethoxy-2,4-dimethylpentan-1-amine (CAS 1498885-58-7) is a branched primary amine featuring dual methoxy (-OCH₃) and methyl (-CH₃) substituents at positions 2 and 4 on the pentane backbone. Its molecular formula is C₉H₂₁NO₂, with a molecular weight of 175.27 g/mol.
Properties
Molecular Formula |
C9H21NO2 |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2,4-dimethoxy-2,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C9H21NO2/c1-8(2,11-4)6-9(3,7-10)12-5/h6-7,10H2,1-5H3 |
InChI Key |
LXVWJAXFGZVWPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(C)(CN)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-2,4-dimethylpentan-1-amine typically involves the alkylation of 2,4-dimethoxy-2,4-dimethylpentane with an amine source under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-2,4-dimethylpentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,4-Dimethoxy-2,4-dimethylpentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2,4-Dimethoxy-2,4-dimethylpentan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2,4-Dimethoxy-2,4-dimethylpentan-1-amine | 1498885-58-7 | C₉H₂₁NO₂ | 175.27 | 2,4-dimethoxy; 2,4-dimethyl |
| 2-Methoxy-2,4-dimethylpentan-1-amine | 326487-97-2 | C₈H₁₉NO | 145.24 | 2-methoxy; 2,4-dimethyl |
| 4,4-Dimethylpentan-1-amine | 18925-44-5 | C₇H₁₇N | 115.22 | 4,4-dimethyl |
| 4-Methoxy-4-methylpentan-1-amine | N/A | C₇H₁₇NO | 131.22 | 4-methoxy; 4-methyl |
| (R)-1-Methoxy-4-methylpentan-2-amine | 340740-41-2 | C₇H₁₇NO | 131.22 | 1-methoxy (R-configuration); 4-methyl |
Key Observations :
- Substituent Effects : The target compound’s dual methoxy and methyl groups enhance polarity compared to simpler amines like 4,4-dimethylpentan-1-amine . However, its basicity is likely reduced due to electron-donating methoxy groups, unlike 4,4-dimethylpentan-1-amine, which lacks such substituents .
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